molecular formula C16H17N3O3 B5794812 N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide

Cat. No. B5794812
M. Wt: 299.32 g/mol
InChI Key: FKQHYBALXCFUMH-UHFFFAOYSA-N
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Description

N-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, also known as DPA-714, is a novel ligand that binds to the translocator protein (TSPO) in the mitochondria of cells. This compound has gained significant attention in scientific research due to its potential applications in the diagnosis and treatment of various diseases. In

Scientific Research Applications

N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the diagnosis and treatment of neuroinflammation. N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide binds to TSPO, which is upregulated in activated microglia and astrocytes during neuroinflammation. This allows for the visualization of neuroinflammation using PET imaging, as well as the potential for targeted drug delivery to these cells.
Another potential application of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is in the diagnosis and treatment of cancer. TSPO is also upregulated in cancer cells, and N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Mechanism of Action

N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide binds to TSPO, which is located in the outer membrane of the mitochondria. TSPO is involved in various cellular processes, including cholesterol transport, apoptosis, and inflammation. N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide binding to TSPO leads to the modulation of these processes, resulting in the observed effects of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide.
Biochemical and Physiological Effects:
N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In addition to its potential applications in neuroinflammation and cancer, N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has also been studied for its effects on anxiety and depression. TSPO has been implicated in the regulation of mood and behavior, and N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide in lab experiments is its specificity for TSPO. This allows for targeted binding and modulation of TSPO-related processes, without affecting other cellular processes. However, one limitation of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide is its relatively low yield in synthesis, which can make large-scale experiments difficult.

Future Directions

There are many potential future directions for the study of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide. One area of interest is the development of more efficient synthesis methods for N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide, which could allow for larger-scale experiments and clinical applications. Another area of interest is the exploration of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide's potential applications in other fields, such as infectious diseases or autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide involves the reaction of 3-acetylpyridine with 3,4-dimethylphenol in the presence of a base, followed by the reaction with 2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-(2-phenylethyl)-1,3-dioxane-5-carboxylate. This results in the formation of N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide with a yield of 40-50%.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-5-6-14(8-12(11)2)21-10-15(20)22-19-16(17)13-4-3-7-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQHYBALXCFUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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